

Spectroscopic Profile of tert-Butoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butoxybenzene*

Cat. No.: *B1293632*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tert-butoxybenzene**, a key aromatic ether used in organic synthesis and as a building block in the development of novel chemical entities. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **tert-butoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **tert-Butoxybenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.25	m	2H	Aromatic (meta-H)
7.03 - 6.99	m	2H	Aromatic (ortho-H)
6.91 - 6.87	m	1H	Aromatic (para-H)
1.35	s	9H	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data for **tert-Butoxybenzene**

Chemical Shift (δ) ppm	Assignment
156.8	Aromatic (C-O)
128.9	Aromatic (meta-C)
121.7	Aromatic (para-C)
120.9	Aromatic (ortho-C)
78.4	Quaternary (-O-C(CH ₃) ₃)
28.9	Methyl (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **tert-Butoxybenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3065, 3040	Weak	Aromatic C-H stretch
2977, 2932	Strong	Aliphatic C-H stretch
1598, 1494, 1455	Medium-Strong	Aromatic C=C stretch
1240	Strong	Asymmetric C-O-C stretch (aryl-alkyl ether)
1055	Medium	Symmetric C-O-C stretch
754, 692	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Major Mass-to-Charge Ratios (m/z) for **tert-Butoxybenzene**

m/z	Relative Intensity (%)	Proposed Fragment
150	15	[M] ⁺ (Molecular Ion)
94	100	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
57	40	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	25	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **tert-butoxybenzene** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

- **^1H NMR Acquisition:** A proton NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled carbon NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** As **tert-butoxybenzene** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Background Spectrum:** A background spectrum of the clean, empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The final absorbance or transmittance spectrum is obtained after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

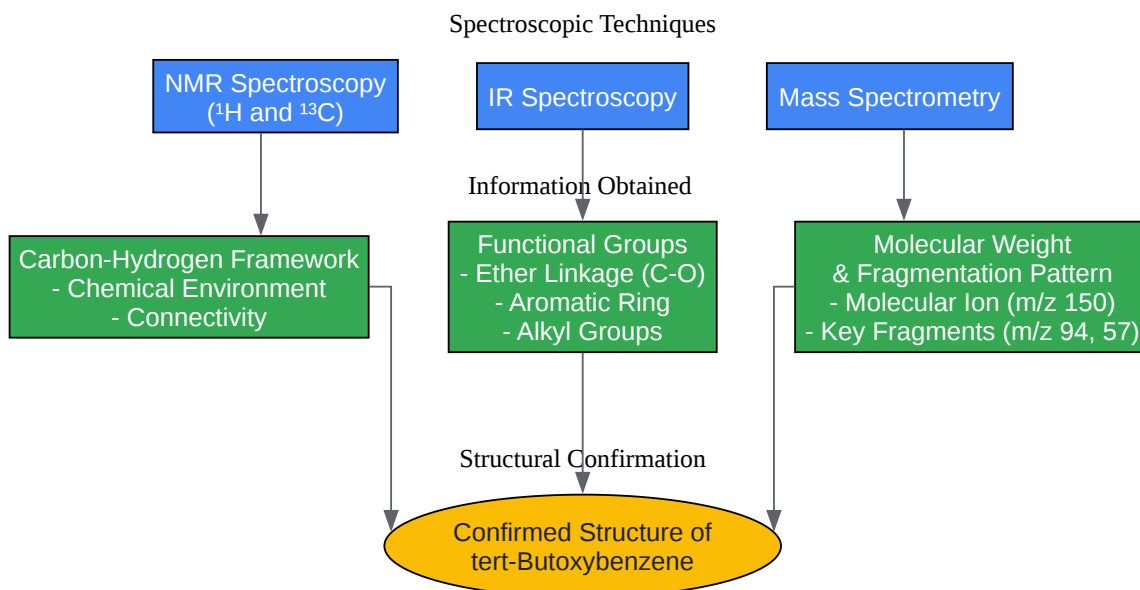
- **Sample Introduction:** A dilute solution of **tert-butoxybenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.
- **Ionization:** Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural

elucidation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The structural elucidation of **tert-butoxybenzene** using spectroscopic methods follows a logical progression. Each technique provides complementary information that, when combined, confirms the molecule's identity and structure.



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Spectroscopic characterization workflow for **tert-butoxybenzene**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com